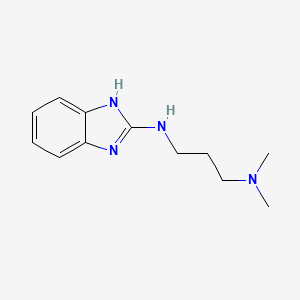

N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in the pharmaceutical industry .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, N-(1H-benzimidazol-2-yl)-N’-phenylurea was synthesized by reacting 2-aminobenzimidazole with a little excess of triethylorthopropionate .Molecular Structure Analysis

The structure and conformation of benzimidazole derivatives can be determined using techniques like 1H and 13C NMR and X-ray diffraction .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Scientific Research Applications

Green Synthesis of Novel Compounds

Benzimidazoles, which include compounds like N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine, are pivotal in experimental drug design due to their unique and versatile scaffolds. A study by Nikpassand and Pirdelzendeh (2016) highlights the synthesis of novel series of benzimidazoles using a green chemistry approach. This approach employs catalytic amounts of 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)Br in a one-pot procedure without additional organic solvents and oxidants, indicating an environmentally friendly method for synthesizing structurally diverse benzimidazole derivatives (Nikpassand & Pirdelzendeh, 2016).

Development of Thermally Stable Polyimides

The research by Ghaemy and Alizadeh (2009) focuses on synthesizing soluble and thermally stable polyimides from an unsymmetrical diamine containing a triaryl imidazole pendant group. This innovative approach to polymer synthesis underscores the importance of N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine derivatives in creating materials with excellent solubility and high thermal stability, showcasing potential applications in the development of high-performance polymers (Ghaemy & Alizadeh, 2009).

Synthesis of Fluorinated Polyimides

Another study conducted by Banerjee et al. (2003) explores the synthesis of fluorinated polyimides derived from novel diamine monomers, including derivatives of N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine. These polyimides exhibit low water absorption rates and low dielectric constants, indicating their potential use in electronic applications due to their high thermal stability and unique electrical properties (Banerjee et al., 2003).

Metal Coordination and Polymerization Catalysts

Research by Attandoh et al. (2014) demonstrates the versatility of benzimidazole derivatives in coordinating with Zn(II) and Cu(II) carboxylates to form complexes that catalyze the ring-opening polymerization of ε-caprolactone. This study showcases the application of benzimidazole-based ligands in catalysis, providing insights into the development of efficient catalysts for polymer synthesis (Attandoh et al., 2014).

Safety And Hazards

Future Directions

Research into benzimidazole derivatives is ongoing, with new compounds being synthesized and tested for various biological activities. For instance, new benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity . Future research may focus on developing benzimidazole derivatives with improved safety and efficacy for various therapeutic applications .

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-16(2)9-5-8-13-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVLSCXTMGXAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1H-benzimidazol-2-yl)-N,N-dimethylpropane-1,3-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2773296.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2773309.png)